molecular formula C22H25N3O2S B11461600 N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11461600
M. Wt: 395.5 g/mol
InChI Key: MQIINEPLOKQREF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanylidene group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the quinazoline core. Subsequent functionalization steps introduce the pentyl and carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Comparison: N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanylidene group can influence the compound’s ability to interact with biological targets and its overall stability.

This detailed article provides a comprehensive overview of N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

MQIINEPLOKQREF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=S

Origin of Product

United States

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